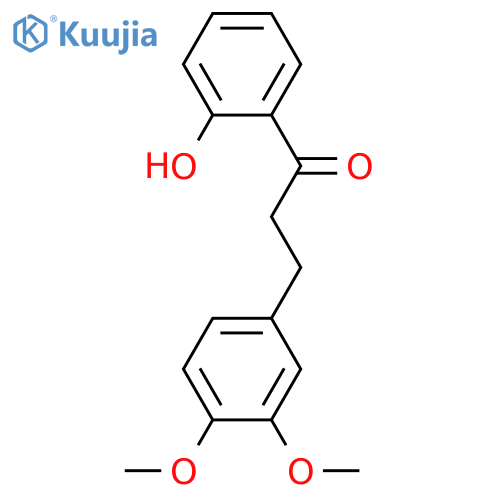

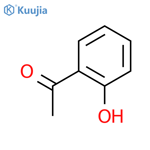

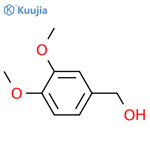

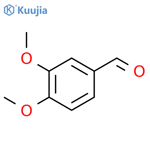

Iridium catalyzed alkylation of 2'-hydroxyacetophenone with alcohols under thermal or microwave conditions

,

Tetrahedron Letters,

2017,

58(46),

4400-4402